N'-(3-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
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Overview
Description
N’-(3-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is synthesized by the condensation of 3-methoxybenzaldehyde and 2-(4-methylphenoxy)acetohydrazide. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide typically involves the following steps:
Condensation Reaction: The primary method of synthesis is the condensation of 3-methoxybenzaldehyde with 2-(4-methylphenoxy)acetohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Reaction Conditions: The reaction mixture is heated to around 70-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its pharmacological properties.
Industry: May be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-(3-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is not well-documented. based on similar compounds, it is likely to interact with biological targets such as enzymes or receptors. The hydrazone group can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Methoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide
- N’-(3-Methoxybenzylidene)-2-(4-fluorophenoxy)acetohydrazide
- N’-(3-Methoxybenzylidene)-2-(4-bromophenoxy)acetohydrazide
Uniqueness
N’-(3-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of both methoxy and methylphenoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with biological targets compared to other similar compounds.
Properties
CAS No. |
302908-87-8 |
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Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-13-6-8-15(9-7-13)22-12-17(20)19-18-11-14-4-3-5-16(10-14)21-2/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+ |
InChI Key |
PLGYXVWQYZFSJN-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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